molecular formula C9H10N2O3 B1216528 [Methyl(nitroso)amino]methyl benzoate CAS No. 57629-98-8

[Methyl(nitroso)amino]methyl benzoate

Katalognummer: B1216528
CAS-Nummer: 57629-98-8
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: VJPXKFWFHIYVKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Methyl(nitroso)amino]methyl benzoate is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitroso group (-NO) attached to an amino group (-NH) which is further connected to a methyl group (-CH3) and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(nitroso)amino]methyl benzoate typically involves the nitration of methyl benzoate followed by the introduction of the nitroso group. One common method is:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

[Methyl(nitroso)amino]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Zinc, iron filings, hydrochloric acid.

    Nitrosating Agents: Sodium nitrite, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

[Methyl(nitroso)amino]methyl benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [Methyl(nitroso)amino]methyl benzoate involves its interaction with nucleophiles and electrophiles due to the presence of the nitroso group. The nitroso group is highly reactive and can participate in various chemical reactions, including nitrosation and nitrosylation. These reactions can modify the structure and function of biomolecules, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[Methyl(nitroso)amino]methyl benzoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential applications. The nitroso group allows for specific interactions with nucleophiles and electrophiles, making it valuable in synthetic chemistry and biological research.

Eigenschaften

CAS-Nummer

57629-98-8

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

[methyl(nitroso)amino]methyl benzoate

InChI

InChI=1S/C9H10N2O3/c1-11(10-13)7-14-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI-Schlüssel

VJPXKFWFHIYVKL-UHFFFAOYSA-N

SMILES

CN(COC(=O)C1=CC=CC=C1)N=O

Kanonische SMILES

CN(COC(=O)C1=CC=CC=C1)N=O

57629-98-8

Synonyme

1-(N-methyl-N-nitrosamino)methyl benzoate
NNMBZ

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.